
5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Diazotization and Azo Coupling
The primary amine group at position 2 undergoes diazotization in the presence of nitrosyl sulfuric acid (HNO₂/H₂SO₄), forming a diazonium salt. This intermediate reacts with electron-rich coupling agents (e.g., naphthols, resorcinol) to yield azo dyes:
Reaction Step | Reagents/Conditions | Products Formed |
---|---|---|
Diazotization | NaNO₂, H₂SO₄, 0–5°C | Diazonium salt intermediate |
Coupling | 2-naphthol, 8-hydroxyquinoline, resorcinol | Azo dyes (λmax: 420–520 nm in UV-Vis) |
Example :
Coupling with 2-naphthol produces a bright orange-red azo dye with strong absorbance at 480 nm .
Schiff Base Formation (Condensation)
The amino group reacts with aromatic aldehydes (e.g., 4-methylsulfanylbenzaldehyde) under microwave irradiation to form imine derivatives.
Reaction Conditions | Reagents | Products |
---|---|---|
Microwave (300 W, 110°C) | Substituted benzaldehyde, acetic acid | N-(benzylidene)-thiadiazol-2-amine |
Key Data :
-
Reaction time: 5–10 minutes (vs. 6–8 hours conventional heating) .
-
Characterization: IR shows C=N stretch at 1654 cm⁻¹; ¹H NMR confirms imine proton at δ 8.99 ppm .
Nucleophilic Aromatic Substitution
The chloro and fluoro substituents on the phenyl ring participate in nucleophilic substitution under basic conditions:
Target Position | Reagents/Conditions | Products |
---|---|---|
Chloro (C5) | Piperazine, K₂CO₃, DMF, 80°C | Piperazine-substituted derivatives |
Fluoro (C2) | Thiophenol, NaH, THF, reflux | Thioether derivatives |
Example :
Replacement of the chloro group with piperazine enhances anticancer activity (IC₅₀ = 8.35 µg/mL against MCF-7 cells) .
Cyclization Reactions
The amino group facilitates cyclization with electrophilic reagents, forming fused heterocycles:
Reagent | Conditions | Products |
---|---|---|
Chloroacetyl chloride | NaOAc, CH₃CN, reflux | 2-(Chloroacetamido)-thiadiazole |
Thiourea derivatives | K₂CO₃, ethanol, 70°C | Aminothiazole hybrids |
Mechanism :
-
S-alkylation of thiourea followed by cyclodehydration yields aminothiazoles .
-
IR confirms loss of C=O stretch (1706 cm⁻¹) in intermediates .
Cross-Coupling Reactions
The thiadiazole ring participates in palladium-catalyzed couplings:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl derivatives |
Application :
Coupling with boronic acids introduces aryl groups at position 5, modulating electronic properties for enhanced bioactivity .
Oxidation and Reduction
The thiadiazole sulfur atom undergoes redox transformations:
Reaction | Reagents/Conditions | Products |
---|---|---|
Oxidation | H₂O₂, CH₃COOH, 25°C | Thiadiazole sulfoxide |
Reduction | NaBH₄, MeOH, 0°C | Dihydrothiazole (tautomer) |
Note :
The iminodihydrothiazole tautomer dominates in solution (¹H NMR: δ 2.18 ppm for CH₂) .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities. This compound may be used in the development of new agrochemicals.
Materials Science: The unique electronic properties of thiadiazoles make them suitable for use in organic electronics and as components in photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine
Comparison
Compared to its similar compounds, 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties. For instance, the presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
Biological Activity
5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in anticancer and antimicrobial therapies, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C8H5ClFN3S, with a molecular weight of 229.66 g/mol. The presence of chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity.
Biological Activity Overview
Thiadiazole derivatives are known for their broad spectrum of biological activities, including:
- Anticancer Activity : Compounds in this class have demonstrated significant inhibition of tumor cell growth. Research indicates that modifications to the thiadiazole structure can enhance binding affinity to specific enzymes or receptors involved in cell signaling pathways.
- Antimicrobial Activity : Studies have shown that derivatives exhibit notable antimicrobial effects against various pathogens, including both gram-positive and gram-negative bacteria .
- Anti-inflammatory and Other Activities : Thiadiazoles also display anti-inflammatory properties and potential applications in treating other conditions such as diabetes and infections .
Anticancer Studies
Research has indicated that this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that structural modifications led to enhanced interaction with kinases involved in cancer progression. The binding affinity of this compound was evaluated using various cancer cell lines, showing promising results in reducing cell viability compared to control groups.
Antimicrobial Studies
A comparative study assessed the antibacterial activity of several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, particularly against gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the disc diffusion method, revealing that this compound had comparable efficacy to standard antibiotics like cefuroxime .
Comparative Biological Activity Data
Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC µg/mL) | Notes |
---|---|---|---|
This compound | 15 | 32 | Effective against both cancer and bacteria |
5f (related derivative) | 10 | 25 | Higher potency observed |
Cefuroxime (standard antibiotic) | - | 30 | Used as a control |
Case Studies
- Anticancer Efficacy : A study reported that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 μM. This highlights its potential as a lead compound for developing new anticancer agents .
- Antimicrobial Resistance : In an investigation into antibiotic resistance patterns, this compound showed effectiveness against resistant strains of E. coli, suggesting its utility in addressing emerging bacterial threats .
Properties
Molecular Formula |
C8H5ClFN3S |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
5-(5-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5ClFN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
AYUWOPFWPAEANH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)F |
Origin of Product |
United States |
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